molecular formula C26H37ClN2O5 B1682403 Zatebradine hydrochloride CAS No. 91940-87-3

Zatebradine hydrochloride

Cat. No.: B1682403
CAS No.: 91940-87-3
M. Wt: 493.0 g/mol
InChI Key: ZRNKXJHEQKMWCH-UHFFFAOYSA-N
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Description

Zatebradine hydrochloride (CAS No. 91940-87-3) is a potent HCN (hyperpolarization-activated cyclic nucleotide-gated) channel blocker, primarily used in research to study cardiac rhythm regulation and neuronal signaling. Its molecular formula is C₂₆H₃₆N₂O₅·HCl (MW: 493.04), and it selectively inhibits HCN1–HCN4 channels with IC₅₀ values ranging from 1.83 µM (HCN1) to 2.21 µM (HCN2) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zatebradine Hydrochloride involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the chloropropyl side chain, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Zatebradine hydrochloride is mainly used in the pharmaceutical industry as a crucial element in creating various medications, especially for its antiarrhythmic qualities in treating conditions like heart arrhythmias .

Pharmaceutical Applications

Antiarrhythmic Properties: this compound is used to manage heart arrhythmias, addressing irregular heart rhythms . The pharmaceutical industry has shown growing interest in using this compound to treat cardiovascular diseases, especially for patients with irregular heart rhythms. This interest is driven by the need for more effective and targeted treatments for heart-related conditions . Pharmaceutical firms are increasingly incorporating this compound in their research and development activities because of its potential to address the shortcomings of current treatments, particularly when other therapies fail to produce satisfactory results .

Combination Therapies: Pharmaceutical companies focus on enhancing patient outcomes by developing combination therapies where this compound is used with other medications. This method improves the drug's effectiveness and optimizes treatment regimens for patients with complex health issues . The demand for advanced treatments involving this compound is predicted to increase as healthcare systems evolve, with pharmaceutical companies growing their portfolios to include this compound as part of complete heart disease treatment regimens . The increasing number of clinical trials and favorable research results further demonstrate this compound's important role in the pharmaceutical industry .

Other Applications

Veterinary Medicine: this compound is being researched for its effects on heart conditions in animals, although its use is still limited compared to its applications in human healthcare .

Biotechnology: In biotechnology, this compound is being tested as a model drug for creating novel treatments or drug delivery methods. Researchers are studying its chemical properties and pharmacokinetics to better understand how it can be used in innovative drug formulation processes .

Research: Research institutions are performing studies to discover the broader therapeutic potential of this compound, with hopes that its applications might expand into new fields like neurological disorders or other cardiovascular issues in non-human species .

Market Opportunities

Emerging markets in regions like Asia-Pacific, Latin America, and the Middle East present a substantial opportunity for market expansion of this compound . As healthcare infrastructure develops in these areas, there is an increasing need for advanced pharmaceutical treatments for heart diseases . The rising prevalence of cardiovascular diseases globally also provides a considerable opportunity for this compound . As populations age, the number of people with heart conditions is expected to rise, creating a bigger patient base that needs effective treatments .

Frequently Asked Questions

  • What is this compound used for? this compound is primarily used to treat heart arrhythmias and other cardiovascular conditions by regulating heart rhythms .
  • How does this compound work? this compound stabilizes heart rhythms and prevents irregular beats by blocking certain ion channels in the heart .
  • Can this compound be used in combination with other medications? Yes, this compound can be used with other medications under medical supervision to improve its effectiveness in treating heart conditions .
  • Are there any alternatives to this compound for treating arrhythmias? Yes, there are other antiarrhythmic medications available, but this compound is preferred for its unique mechanism of action .

Mechanism of Action

Zatebradine Hydrochloride exerts its effects by blocking HCN channels, which are responsible for generating the hyperpolarization-activated inward current (If) in sinoatrial node cells. This inhibition reduces the pacemaker activity of these cells, leading to a decrease in heart rate. Additionally, this compound can block voltage-gated outward potassium currents and related neuronal hyperpolarization-activated inward currents (Ih), but it exhibits little or no activity on L-type calcium currents .

Comparison with Similar Compounds

Key Pharmacological Properties:

  • In vitro: Demonstrates use-dependent blockade of the cardiac pacemaker current (If) in rabbit sinoatrial node cells (apparent Kd = 480 nM).
  • In vivo : Reduces heart rate dose-dependently in mice (ED50 = 1.8 mg/kg).
  • Blood-brain barrier (BBB) penetration : Unlike other HCN blockers, Zatebradine crosses the BBB, enabling central nervous system (CNS) effects.
  • Mechanism : Inhibits the slow inward current (Ih) in Purkinje cells, influencing cerebellar activity and sleep-wake transitions.

This section compares Zatebradine hydrochloride with Ivabradine (FDA-approved for heart rate control) and ZD7288 (a research-grade HCN blocker).

Pharmacokinetic and Pharmacodynamic Profiles

Parameter This compound Ivabradine ZD7288
BBB Penetration Yes No Unknown
Half-life 2–3 hours 2–3 hours 2–3 hours
HCN Subtype Selectivity HCN1–HCN4 (IC₅₀: 1.83–2.21 µM) HCN4 (IC₅₀: ~1.4 µM) Broad HCN inhibition
Key In Vivo Effects Reduces daytime activity (30 µM) Shortens sleep latency (0.1 µM) Increases nighttime sleep (4.5 µM)

Mechanistic and Functional Differences

Ivabradine

  • Approved Use: Reduces heart rate via HCN4 blockade in the sinoatrial node.
  • Peripheral Effects : Inhibits Ih in peripheral sensory neurons but lacks CNS activity due to BBB exclusion.
  • Binding Specificity : Requires an open HCN channel conformation for binding, similar to Zatebradine but with distinct residue interactions.

ZD7288

  • Retinal Impact : Contributes to photoreceptor degeneration in zebrafish by blocking HCN1 in rod cells.
  • Dosage Sensitivity : A single 4.5 µM dose increases nighttime sleep duration significantly (p = 0.036).

Cilobradine (Additional Comparator)

  • Potency : Threefold more potent than ZD7288 in blocking neuronal Ih.
  • Cardiac Specificity: Reduces heart rate without affecting contractility, distinguishing it from β-blockers like propranolol.

Research Findings and Implications

Zebrafish Sleep-Wake Behavior Studies

  • Zatebradine : At 30 µM, reduces daytime activity (p = 0.024) via cerebellar Purkinje cell inhibition, aligning with its BBB penetration.
  • Ivabradine : Shortens sleep latency (p = 0.02) but lacks nighttime effects, consistent with peripheral HCN4 blockade.
  • ZD7288 : Increases nighttime sleep consolidation (p = 0.036), likely through hippocampal glutamate suppression.

Cardiac and Retinal Toxicity

All three compounds induce photoreceptor degeneration in zebrafish by blocking HCN1 in retinal cells. However, Zatebradine’s BBB penetration may amplify CNS-related side effects in mammals.

Biological Activity

Zatebradine hydrochloride, also known as UL-FS 49, is a selective bradycardic agent primarily acting on hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This compound has garnered attention for its potential therapeutic applications in managing heart rate and its effects on various biological systems.

This compound functions by inhibiting the hyperpolarization-activated current IfI_f, which is crucial for pacemaker activity in the sinoatrial node of the heart. It exhibits use-dependent inhibition , meaning its effectiveness increases with higher frequencies of stimulation. The half-maximal effective concentration (EC50)(EC_{50}) for IfI_f inhibition is approximately 480 nM in sinoatrial node cells and 13.4 μM in isolated guinea pig atria .

Key Characteristics:

  • Chemical Formula : C26_{26}H36_{36}N2_2O5_5.HCl
  • Molecular Weight : 493.04 g/mol
  • CAS Number : 91940-87-3
  • Purity : ≥98% (HPLC)

Biological Effects

Zatebradine has demonstrated several important biological activities:

  • Bradycardic Activity : It effectively reduces heart rate by blocking IfI_f currents, leading to negative chronotropic effects.
  • Antiarrhythmic Properties : By stabilizing cardiac rhythm, it may prevent arrhythmias associated with abnormal pacemaker activity.
  • Effects on Sleep/Wake Behavior : Recent studies indicate that Zatebradine influences sleep patterns, with significant reductions in daytime activity and alterations in sleep latency observed in zebrafish models .

Case Studies and Experimental Data

  • Cardiac Studies :
    • In guinea pig atria, Zatebradine showed an EC50EC_{50} of 13.4 μM for negative chronotropic effects, highlighting its potential for managing heart rate in clinical settings .
    • A study demonstrated that Zatebradine analogs could block IfI_f currents effectively, with some compounds exhibiting even greater potency than Zatebradine itself .
  • Behavioral Studies :
    • A recent investigation into the effects of HCN channel blockers on zebrafish revealed that Zatebradine at a concentration of 30 μM significantly lowered average activity levels (p = 0.024), indicating its potential impact on locomotor activity and sleep regulation .

Biological Activity Summary

ParameterValue
Bradycardic Effect (EC50) 13.4 μM
Inhibition of If Current EC50 = 480 nM
IC50 for HCN Channel Blockade 1.96 μM
Solubility in Water 100 mM

Study Results on Sleep/Wake Behavior

Dose (μM)Average Activity (SMD)p-value
Control--
30-0.430.032
0.1Shorter latencyp = 0.034

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Zatebradine hydrochloride in cardiac and neuronal research?

this compound acts as a potent and selective inhibitor of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which regulate heart rate (If current in cardiac cells) and neuronal excitability (Ih current). Its reversible binding to HCN1 channels achieves 92% inhibition at 10 µM in vitro, making it critical for studies on heart rate modulation and neurodegenerative pathways .

Q. How should this compound be stored to ensure stability in laboratory settings?

Store lyophilized powder at -20°C in airtight containers, avoiding freeze-thaw cycles. Solutions prepared in solvents like DMSO should be aliquoted and used within one month to prevent degradation. Long-term storage beyond two years requires revalidation of purity via HPLC or LC-MS .

Q. What are the key differences between in vitro and in vivo applications of this compound?

In vitro studies (e.g., patch-clamp electrophysiology) focus on IC50 determination (1.96 µM for HCN1) and channel kinetics. In vivo models (e.g., rodents) require dose optimization (e.g., 10 µg/g body weight/day in mice) to balance efficacy and off-target effects, particularly in cardiovascular or retinal degeneration studies .

Q. What analytical methods are recommended for quantifying this compound in experimental solutions?

Use reverse-phase HPLC with UV detection (wavelength ~254 nm) or LC-MS for high sensitivity. Prepare standard solutions at 1 mg/mL in methanol, filter through 0.22 µm membranes, and validate linearity across 0.1–10 µg/mL ranges. Include internal standards like deuterated analogs to control for matrix effects .

Advanced Research Questions

Q. How can researchers design experiments to assess Zatebradine’s neuroprotective effects in retinal degeneration models?

Utilize conditional knockout mice (e.g., Cngb1/Hcn1DKO) with daily intraperitoneal injections (10 µg/g/day for 10 days). Monitor photoreceptor layer thickness via optical coherence tomography (OCT) at intervals (e.g., Days 21, 60, 90). Pair with adeno-associated virus (AAV)-mediated HCN1 expression to validate specificity .

Q. What methodologies resolve contradictions in Zatebradine’s effects across different disease models?

In myocardial infarction studies, Zatebradine reduces infarct size but may promote remodeling in rats. Contrastingly, in retinal models, it accelerates degeneration in HCN1-deficient mice. Address discrepancies by comparing species-specific HCN isoform expression, dosing regimens, and endpoint assays (e.g., echocardiography vs. histopathology) .

Q. How can dose-response studies be optimized for Zatebradine in cardiovascular research?

Conduct telemetry-based heart rate monitoring in conscious rats, administering escalating doses (1–20 µg/g/day) via osmotic pumps. Measure ejection fraction, infarct size (TTC staining), and plasma biomarkers (e.g., troponin) to establish a therapeutic window .

Q. What protocols ensure Zatebradine’s specificity when studying HCN channels alongside other ion channels?

Combine Zatebradine with selective blockers (e.g., ZD7288 for HCN4) and use siRNA knockdown of non-target channels. Validate selectivity via whole-cell patch-clamp recordings in HEK293 cells overexpressing HCN1-4 isoforms .

Q. How should researchers handle long-term stability challenges in Zatebradine solutions?

Perform accelerated stability testing at 4°C, 25°C, and -20°C for 1–6 months. Monitor degradation products via LC-MS and adjust storage conditions based on observed half-lives. Prefer lyophilized formulations for prolonged studies .

Q. What strategies mitigate off-target effects in chronic Zatebradine administration?

Co-administer β-blockers (e.g., metoprolol) to counteract reflex sympathetic activation. Use telemetry to track heart rate variability (HRV) and baroreflex sensitivity, ensuring doses remain below thresholds for compensatory remodeling .

Q. How can translational studies address disparities between preclinical and clinical outcomes for Zatebradine?

Incorporate human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to model patient-specific HCN responses. Compare results to rodent data, focusing on species differences in HCN isoform distribution and metabolic clearance rates .

Q. Methodological Best Practices

  • Safety Protocols : Follow glove selection guidelines (e.g., nitrile gloves) and use fume hoods during weighing. In case of exposure, rinse eyes with saline for 15 minutes and seek medical evaluation for cardiac symptoms .
  • Data Validation : Replicate key findings across ≥3 independent experiments. Use ANOVA for longitudinal data (e.g., photoreceptor thickness) and report effect sizes with 95% confidence intervals .

Properties

IUPAC Name

3-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O5.ClH/c1-27(13-9-19-7-8-22(30-2)23(15-19)31-3)11-6-12-28-14-10-20-16-24(32-4)25(33-5)17-21(20)18-26(28)29;/h7-8,15-17H,6,9-14,18H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNKXJHEQKMWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85175-67-3 (Parent)
Record name Zatebradine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091940873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6045745
Record name Zatebradine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91940-87-3
Record name 2H-3-Benzazepin-2-one, 3-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91940-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zatebradine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091940873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zatebradine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZATEBRADINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJB7DYV16A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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